N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide
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Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H31N3O3S2 and its molecular weight is 521.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic Skeletons Synthesis : The reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides, including thioacetamide and benzylthiourea, led to various cyclic products, such as 3,1-benzothiazine and 1,3,5-benzotriazocine, demonstrating the compound's utility in synthesizing diverse heterocycles (Fathalla & Pazdera, 2002).
Microwave Promoted Synthesis : Microwave irradiation was used as a cleaner, efficient, and faster method for synthesizing N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a novel approach to synthesize similar compounds (Saeed, 2009).
Copper-catalyzed Intramolecular Cyclization : Employing N-(4,5-dihydrooxazol-2-yl)benzamide as a ligand facilitated the copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas, resulting in a variety of N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).
Biological Activities
Antimicrobial and Anticancer Properties : Synthesis and characterization of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some antimicrobial action, underlining the potential therapeutic applications of these compounds (Zablotskaya et al., 2013).
Anti-Inflammatory and Analgesic Agents : Novel derivatives synthesized from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, indicating the compound's utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S2/c1-17(2)15-31(16-18(3)4)36(33,34)22-12-10-20(11-13-22)27(32)30-28-29-26-23-7-5-6-19-8-9-21(25(19)23)14-24(26)35-28/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMJWSCDLKZKMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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